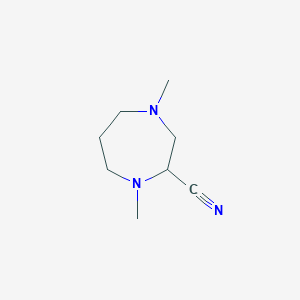

1,4-Dimethyl-1,4-diazepane-2-carbonitrile

Description

Properties

IUPAC Name |

1,4-dimethyl-1,4-diazepane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-10-4-3-5-11(2)8(6-9)7-10/h8H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYISHFQLPFEQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(C(C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601202742 | |

| Record name | 1H-1,4-Diazepine-2-carbonitrile, hexahydro-1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601202742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423032-36-3 | |

| Record name | 1H-1,4-Diazepine-2-carbonitrile, hexahydro-1,4-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423032-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,4-Diazepine-2-carbonitrile, hexahydro-1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601202742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile

Chemical Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary

1,4-Dimethyl-1,4-diazepane-2-carbonitrile (CAS: 1423032-36-3) is a specialized heterocyclic intermediate belonging to the diazepane class. Characterized by a seven-membered ring containing two nitrogen atoms and a nitrile functional group, this molecule serves as a critical "privileged scaffold" in modern drug discovery. Its structural versatility allows it to function as a precursor for complex pharmaceutical agents, including histamine receptor antagonists, kinase inhibitors, and psychotropic compounds.

This guide details the physiochemical properties, synthetic pathways, and reactivity profiles of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile, providing researchers with the technical grounding necessary to utilize this scaffold in high-value chemical transformations.

Chemical Profile & Physiochemical Properties[1][2][3][4][5][6][7]

Structural Analysis

The core structure consists of a 1,4-diazepane ring (a seven-membered heterocycle with nitrogens at positions 1 and 4). The molecule is

-

Molecular Formula:

-

Chirality: The C2 position is a stereocenter. Synthetic preparations typically yield a racemate unless asymmetric catalysis is employed.

Physiochemical Data (Experimental & Predicted)[10]

| Property | Value / Description | Note |

| Physical State | Liquid (at STP) | Viscous, likely hygroscopic |

| Boiling Point | ~240–250 °C (Predicted) | High BP due to polarity of nitrile |

| Density | ~0.98 g/cm³ | Typical for aliphatic amines |

| LogP | 0.2 – 0.5 | Moderately polar; water-soluble |

| pKa (N1/N4) | ~8.5 (N4), ~2.0 (N1) | N1 basicity reduced by |

| Solubility | Soluble in DCM, EtOH, DMSO | Miscible with most organic solvents |

Technical Insight: The nitrile group at C2 exerts a strong electron-withdrawing effect (inductive effect,

) on the N1 nitrogen. This significantly lowers the pKa of N1 compared to N4, allowing for regioselective protonation or alkylation at the N4 position under controlled conditions.

Synthesis & Manufacturing Methodologies

The synthesis of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile generally follows two primary strategies: Oxidative Cyanation of the parent diazepane or a Strecker-Type Cyclization .

Route A: Oxidative Cyanation (Modern C-H Functionalization)

This route is preferred for late-stage functionalization of the 1,4-dimethyl-1,4-diazepane core. It utilizes a transition metal catalyst or a radical initiator to introduce the cyano group at the

-

Precursor: 1,4-Dimethyl-1,4-diazepane

-

Reagents: Trimethylsilyl cyanide (TMSCN), Oxidant (e.g., TBN, DDQ, or Visible Light + Photocatalyst).

-

Mechanism: Generation of an iminium ion intermediate via Single Electron Transfer (SET), followed by nucleophilic attack by the cyanide source.

Route B: Strecker-Type Assembly (Classical)

This method constructs the ring and nitrile simultaneously or in stepwise fashion, often offering higher yields for scale-up.

-

Step 1: Reaction of

-dimethylethylenediamine with acrolein (or equivalent) to form the diazepane ring (often requires reduction). -

Step 2: Introduction of the nitrile via nucleophilic substitution or modified Strecker reaction on an imine intermediate.

Visualized Synthesis Workflow

The following diagram illustrates the Oxidative Cyanation pathway, which is the most direct route for research-scale synthesis.

Figure 1: Oxidative cyanation pathway transforming the diazepane core into the

Reactivity & Derivatization[1][11]

The 2-carbonitrile group is a "masked" functional group. In medicinal chemistry, it is rarely the final endpoint; rather, it serves as a gateway to more complex pharmacophores.

Key Transformations

-

Hydrolysis to Amino Acids/Amides:

-

Acidic hydrolysis converts the nitrile to a primary amide or carboxylic acid. This yields unnatural

-amino acids embedded within a diazepane ring, which are valuable peptidomimetics.

-

-

Reduction to Diamines:

-

Reduction (e.g.,

or

-

-

Cyclization to Fused Heterocycles:

-

Reaction with azides (Click chemistry) yields tetrazoles.

-

Reaction with amidines yields imidazoles.

-

Reactivity Pathway Diagram

Figure 2: Divergent synthesis pathways from the nitrile core, enabling access to acids, amines, and heterocycles.[5]

Medicinal Chemistry Applications

Privileged Scaffold Status

The 1,4-diazepane ring is a bioisostere of piperazine and homopiperazine. The introduction of the nitrile group and methyl substituents allows for fine-tuning of:

-

Basicity: Adjusting pKa to optimize oral absorption and blood-brain barrier (BBB) penetration.

-

Conformational Space: The 7-membered ring is flexible, allowing the molecule to adopt "boat" or "twist-chair" conformations that can adapt to enzyme binding pockets (induced fit).

Therapeutic Areas

-

CNS Agents: Diazepane derivatives are historically linked to histaminergic (

antagonists) and dopaminergic modulation. The nitrile group improves metabolic stability compared to oxidative-labile groups. -

Kinase Inhibitors: The scaffold serves as a solvent-exposed tail in ATP-competitive inhibitors, where the basic nitrogens form hydrogen bonds with the hinge region or solubilizing residues.

-

Antihistamines: Analogues of azelastine often incorporate diazepane rings to improve selectivity profiles.

Safety & Handling Protocols

Hazard Class: Acute Toxin (Oral/Dermal), Irritant.

-

Nitrile Toxicity: While less toxic than free cyanide,

-aminonitriles can metabolize to release HCN under strong metabolic stress or acidic conditions. -

Handling:

-

PPE: Nitrile gloves (double-gloved recommended), lab coat, and chemical safety goggles.

-

Ventilation: All operations must be performed inside a certified chemical fume hood.

-

Spill Control: Do not use acidic cleaning agents (risk of HCN evolution). Use bleach (sodium hypochlorite) to oxidize and neutralize nitrile residues.

-

References

-

Sigma-Aldrich. 1,4-Dimethyl-1,4-diazepane-2-carbonitrile Product Sheet. CAS: 1423032-36-3.[1][2] Link

-

MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling. Molecules, 2022.[4] Link

-

ResearchGate. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Link

-

National Institutes of Health (NIH). A truly green synthesis of α-aminonitriles via Strecker reaction. PMC, 2011. Link

-

ChemRxiv. Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][1,4]Diazepine-2-Carboxylates. Link

Sources

Thermodynamic Stability and Structural Dynamics of Diazepane-2-Carbonitrile Derivatives

Executive Summary: The Scaffold and the Warhead

The 1,4-diazepane-2-carbonitrile scaffold represents a critical structural motif in modern medicinal chemistry, particularly in the design of covalent inhibitors for cysteine proteases (e.g., Cathepsin K, S, and L). The seven-membered diazepane ring offers a unique conformational volume that distinguishes it from the more rigid piperazines or pyrrolidines, allowing for optimized occupancy of the S2-S3 enzyme pockets. However, the introduction of a nitrile group at the C2 position—creating a cyclic

This guide provides a rigorous analysis of the thermodynamic stability of these derivatives, focusing on two distinct vectors: conformational energetics (ring puckering/inversion) and chemical equilibrium (the retro-Strecker instability).

Conformational Thermodynamics: The 7-Membered Ring Challenge

Unlike the chair-locked cyclohexane or piperidine systems, the 1,4-diazepane ring is conformationally mobile. Understanding this mobility is prerequisite to predicting binding entropy and metabolic susceptibility.

The Energy Landscape

The 1,4-diazepane ring exists primarily in a dynamic equilibrium between twist-boat and chair conformations.

-

Twist-Boat (Lowest Energy): Generally the global minimum for unsubstituted 1,4-diazepanes due to the alleviation of transannular interactions and torsion strain.

-

Chair (Local Minimum): Often populated when bulky substituents (e.g., aryl groups) are placed at the C5 or C7 positions, forcing the ring into a geometry that minimizes 1,3-diaxial-like clashes.

Thermodynamic Barrier: The activation energy (

The Nitrile Substituent Effect

The C2-carbonitrile group introduces a specific dipole-dipole interaction.

-

Axial vs. Equatorial Preference: In the chair conformation, the nitrile group typically prefers the equatorial position to minimize steric repulsion with the N1/N4 lone pairs. However, the anomeric effect (interaction between the nitrogen lone pair and the

orbital) can stabilize the axial conformer, complicating the equilibrium.

Chemical Stability: The Retro-Strecker Equilibrium

The most critical thermodynamic parameter for diazepane-2-carbonitriles is the stability of the C–CN bond. Structurally, these are cyclic

Mechanism of Instability

The decomposition follows a Retro-Strecker pathway. This is thermodynamically driven by the entropy gain of releasing free cyanide and the relaxation of ring strain (if ring opening occurs) or the formation of a stabilized iminium species.

Key Stability Factors:

-

Ring Size Effect: 7-membered rings are generally more stable to retro-Strecker fragmentation than 5-membered rings due to the lack of angle strain forcing the

to -

N-Substitution: An electron-withdrawing group (EWG) on N1 (e.g., Sulfonyl, Carbamate) significantly increases stability by destabilizing the adjacent iminium ion intermediate, thereby shifting the equilibrium toward the intact nitrile.

Pathway Visualization

Figure 1: The Retro-Strecker equilibrium pathway. The stability of the diazepane depends on the

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of a new diazepane derivative, the following self-validating protocols should be employed.

Protocol A: Determination of Cyanide Dissociation Constant ( ) via exchange NMR

Objective: Quantify the thermodynamic propensity of the nitrile to dissociate.

-

Preparation: Dissolve the diazepane-2-carbonitrile (10 mM) in

or -

Trapping Agent: Add a 5-fold excess of semicarbazide or hydroxylamine. These reagents react rapidly and irreversibly with the iminium intermediate, effectively pulling the equilibrium.

-

Measurement: Monitor the decay of the

-proton signal (H2) via -

Calculation: Plot

vs. time. The rate of disappearance (-

Note: A stable drug candidate should exhibit a

hours under these conditions.

-

Protocol B: Epimerization Kinetics (Stereochemical Stability)

Objective: Assess the configurational stability of the chiral center at C2.

-

Setup: Prepare a 1 mg/mL solution of the enantiopure diazepane in 50:50 Water:Acetonitrile.

-

Stress Condition: Incubate at 40°C in the presence of a weak base (e.g.,

, 0.1 eq) to simulate basic catalysis. -

Analysis: Inject onto a Chiral HPLC column (e.g., Chiralpak IC) at

hours. -

Data Output: Calculate the Enantiomeric Excess (ee%) decay. Rapid racemization indicates a low energy barrier to proton abstraction or reversible cyanide loss.

Summary of Stability Metrics

| Parameter | Method | Target Value for Drug Candidate |

| Ring Inversion Barrier | Variable Temp NMR | |

| Cyanide Dissociation | NMR (HCN trap) | |

| Epimerization Rate | Chiral HPLC | |

| Metabolic Stability | Liver Microsomes |

Structural Optimization Strategies

If thermodynamic instability is observed, the following structural modifications are proven to stabilize the diazepane-2-carbonitrile scaffold:

-

N1-Acylation/Sulfonylation: Converting the N1 amine (adjacent to the nitrile) into an amide or sulfonamide withdraws electron density. This destabilizes the formation of the partial positive charge on the iminium transition state, significantly increasing the bond dissociation energy (BDE) of the C–CN bond.

-

C3-Geminal Disubstitution: Introducing a gem-dimethyl group at C3 (adjacent to the nitrile) creates a "Thorpe-Ingold" effect. While usually used to favor cyclization, here it sterically hinders the approach of water/nucleophiles to the iminium ion and restricts the conformational freedom required for the retro-Strecker transition state.

-

Bridgehead Fluorination: Fluorination at remote ring positions (C5/C6) can lower the

of the ring amines and alter the ring puckering preference, often favoring a more rigid twist-boat that is kinetically resistant to opening.

References

-

Vertex Pharmaceuticals. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists. PubMed. Link

-

Bentham Science. (2013). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Chemistry. Link

-

National Institutes of Health (NIH). (2013). Highly selective aza-nitrile inhibitors for cathepsin K, structural optimization and molecular modeling. Organic & Biomolecular Chemistry. Link

-

MDPI. (2025). Cathepsin K Inhibitors as Potential Drugs for the Treatment of Osteoarthritis. Pharmaceuticals.[1][2] Link

-

ResearchGate. (2021). One-Pot Synthesis of α-Amino Nitrile Units through Alkylative Strecker Cyanation. European Journal of Organic Chemistry. Link

Sources

1,4-Dimethyl-1,4-diazepane-2-carbonitrile CAS number and chemical identifiers

1,4-Dimethyl-1,4-diazepane-2-carbonitrile (CAS 1423032-36-3): A Comprehensive Technical Guide on Chemical Identifiers, Structural Utility, and Synthetic Applications

Executive Summary

In the modern landscape of medicinal chemistry and rational drug design, the strategic utilization of specialized heterocyclic building blocks is paramount for overcoming pharmacokinetic bottlenecks and navigating complex intellectual property landscapes. 1,4-Dimethyl-1,4-diazepane-2-carbonitrile (CAS: 1423032-36-3) represents a highly versatile, bifunctional homopiperazine scaffold. By combining the conformational flexibility of a 7-membered diazepane ring with a reactive C2-carbonitrile handle, this compound serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs), including kinase inhibitors, GPCR ligands, and targeted anticancer agents[1][2].

This whitepaper provides an in-depth technical analysis of 1,4-dimethyl-1,4-diazepane-2-carbonitrile, detailing its core chemical identifiers, the physicochemical rationale behind its use in scaffold hopping, and validated experimental protocols for its derivatization.

Chemical Identifiers and Core Physical Properties

Accurate chemical identification is the foundation of reproducible synthetic chemistry. The following table consolidates the definitive chemical identifiers and baseline physical properties for 1,4-dimethyl-1,4-diazepane-2-carbonitrile.

| Property / Identifier | Value / Description |

| Chemical Name | 1,4-Dimethyl-1,4-diazepane-2-carbonitrile |

| CAS Registry Number | 1423032-36-3 |

| Molecular Formula | C₈H₁₅N₃ |

| Molecular Weight | 153.23 g/mol |

| InChI | 1S/C8H15N3/c1-10-4-3-5-11(2)8(6-9)7-10/h8H,3-5,7H2,1-2H3 |

| InChIKey | YYISHFQLPFEQOM-UHFFFAOYSA-N |

| Structural Class | Substituted Homopiperazine / 1,4-Diazepane |

| Physical Form | Liquid (at standard temperature and pressure) |

Structural Rationale: The Homopiperazine Advantage

Historically, the 6-membered piperazine ring has been a ubiquitous feature in drug discovery, often used to improve aqueous solubility or act as a basic linker. However, the overreliance on piperazines has led to saturated patent spaces and predictable, often flat, molecular topologies.

The transition to a 1,4-diazepane (homopiperazine) core introduces a 7-membered ring that fundamentally alters the molecule's 3D spatial profile[3][4].

-

Vector Projection: Unlike the rigid chair conformation of piperazine which projects substituents at roughly 180° (1,4-trans), the diazepane ring adopts a puckered conformation. This alters the exit vectors of the N-substituents, allowing the molecule to access novel binding pockets in target proteins[5].

-

The C2-Carbonitrile Handle: The presence of the cyano group at the 2-position of 1,4-dimethyl-1,4-diazepane-2-carbonitrile is a strategic synthetic asset. It acts as a masked primary amine, a precursor to carboxylic acids, or a building block for tetrazole bioisosteres, enabling late-stage functionalization without disrupting the tertiary amines of the core ring.

Fig 1. Logical relationship mapping the structural benefits of homopiperazine scaffolds in drug design.

Physicochemical Impact of Scaffold Hopping

To quantify the causality of choosing a homopiperazine over a standard piperazine, the following table summarizes the typical physicochemical shifts observed during structural optimization.

| Parameter | 1,4-Dimethylpiperazine (Reference) | 1,4-Dimethyl-1,4-diazepane (Homopiperazine) | Mechanistic Causality |

| Ring Size | 6-membered | 7-membered | Increased methylene bridge adds conformational flexibility. |

| Basic pKa | ~8.4 | ~8.8 | Increased N-N distance reduces mutual inductive electron withdrawal, slightly elevating basicity. |

| Aqueous Solubility | High | Very High | Enhanced sp³ character and ring puckering disrupt crystal lattice packing energy, lowering melting points and boosting solubility. |

| Fsp³ Fraction | Lower | Higher | Higher fraction of sp³ carbons correlates with improved clinical success rates (escaping "flatland"). |

Synthetic Derivatization Protocols

The most common application of 1,4-dimethyl-1,4-diazepane-2-carbonitrile is the reduction of the nitrile group to yield a primary amine (2-(aminomethyl)-1,4-dimethyl-1,4-diazepane), which can subsequently be coupled with aryl chlorides or carboxylic acids to form active therapeutic agents[1].

Because the nitrile is situated on an alpha-carbon relative to a tertiary amine, it is susceptible to retro-Strecker decomposition if subjected to harsh hydridic conditions (e.g., elevated temperatures with LiAlH₄). Therefore, a chemoselective catalytic hydrogenation protocol is strictly required.

Protocol: Chemoselective Nitrile Reduction to Primary Amine

Objective: Convert the C2-carbonitrile to a primary aminomethyl group while suppressing secondary amine dimerization.

Step-by-Step Methodology:

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 10.0 mmol of 1,4-dimethyl-1,4-diazepane-2-carbonitrile in 25 mL of 7N Ammonia in Methanol (NH₃/MeOH).

-

Causality: The use of ammoniacal methanol is a critical self-validating control. During nitrile reduction, the intermediate imine can react with the newly formed primary amine to create unwanted secondary amine dimers. A vast excess of ammonia shifts the equilibrium, exclusively favoring the primary amine product.

-

-

Catalyst Addition: Carefully add 10 mol% of Raney-Nickel slurry (washed with MeOH).

-

Causality: Raney-Ni is chosen over Palladium on Carbon (Pd/C) because Pd/C can catalyze the unwanted dealkylation of the N-methyl groups. Raney-Ni is highly chemoselective for nitrile reduction.

-

-

Hydrogenation: Seal the vessel, purge three times with inert Argon, and then pressurize with Hydrogen gas (H₂) to 50 psi. Stir vigorously at 25°C for 12 hours.

-

In-Process Control (IPC): Withdraw a 50 µL aliquot, filter, and analyze via LC-MS. The reaction is deemed complete upon the total disappearance of the starting material mass [M+H]⁺ 154.1 and the appearance of the product mass [M+H]⁺ 158.1.

-

Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the Raney-Ni catalyst. (Safety Note: Raney-Ni is highly pyrophoric; keep the Celite pad wet at all times).

-

Validation: Concentrate the filtrate under reduced pressure. Validate the structural integrity of the resulting 2-(aminomethyl)-1,4-dimethyl-1,4-diazepane via ¹H-NMR (400 MHz, CDCl₃). The successful reduction is confirmed by the appearance of a new multiplet at ~2.70 ppm corresponding to the -CH₂-NH₂ protons, and the absence of the characteristic nitrile ¹³C-NMR peak at ~118 ppm.

Fig 2. Experimental workflow for the chemoselective reduction of the C2-carbonitrile group.

Conclusion

1,4-Dimethyl-1,4-diazepane-2-carbonitrile is far more than a simple chemical catalog entry; it is a highly engineered topological tool for drug discovery. By leveraging the unique spatial geometry of the homopiperazine ring and the synthetic versatility of the carbonitrile group, researchers can efficiently bypass flatland chemistry, improve aqueous solubility, and construct highly targeted, patentable therapeutics. Strict adherence to chemoselective protocols, as outlined above, ensures high-fidelity integration of this building block into complex molecular architectures.

References

-

Teimoori, S., et al. (2011). "Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents." Journal of Cancer Therapy, Scientific Research Publishing. Available at:[Link]

-

Bentham Science. "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance." Current Organic Chemistry. Available at: [Link]

-

ResearchGate. "Homopiperazine (Hexahydro-1,4-diazepine)." Molbank. Available at:[Link]

-

ScienceDirect. "1,4-Diazepane-2-ones as novel inhibitors of LFA-1." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

-

PubMed Central (PMC). "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands." ACS Omega. Available at:[Link]

Sources

- 1. Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents [scirp.org]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. benthamscience.com [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile in organic solvents

An In-Depth Technical Guide on the Solubility Profile of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile[1]

Executive Summary

1,4-Dimethyl-1,4-diazepane-2-carbonitrile (CAS 1423032-36-3) is a specialized heterocyclic building block characterized by a seven-membered diazepane ring, two tertiary amine centers, and an electron-withdrawing nitrile group.[1][2] This unique structural motif—combining basic nitrogen centers with a polar cyano functionality—dictates a distinct solubility profile that is critical for its utility in the synthesis of CNS-active pharmaceutical intermediates and agrochemicals.[1]

This guide provides a comprehensive solubility analysis, transitioning from theoretical physicochemical predictions to field-proven experimental protocols. It establishes a self-validating framework for researchers to determine exact solubility limits and leverage them for efficient process chemistry, specifically focusing on acid-base extraction strategies.[1]

Physicochemical Characterization

Before establishing a solubility profile, we must understand the molecular forces at play.[3] The compound exists as a liquid at room temperature, which fundamentally alters how we approach solubility testing (miscibility vs. saturation).[3]

| Property | Value / Description | Mechanistic Insight |

| CAS Number | 1423032-36-3 | Unique Identifier |

| Formula | C₈H₁₅N₃ | Low Molecular Weight (153.23 g/mol ) |

| Physical State | Liquid | Implies low lattice energy; likely miscible with many organic solvents.[1] |

| Predicted LogP | ~0.2 – 0.6 | Moderately lipophilic but retains significant polarity due to the nitrile and amines.[1] |

| pKa (Predicted) | ~8.5 – 9.5 | Basic.[3] The N1 and N4 nitrogens are protonatable, making solubility highly pH-dependent.[1] |

| H-Bond Donors | 0 | No -NH or -OH groups; relies on dipole-dipole and H-bond acceptance.[1] |

| H-Bond Acceptors | 3 | Two tertiary amines + one nitrile nitrogen.[1] |

Solubility Profile: Mechanistic Assessment

The solubility of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile is governed by the "Like Dissolves Like" principle, modified by specific solute-solvent interactions (protonation and dipole interactions).[1]

Organic Solvents (General)

As a liquid with moderate polarity, this compound exhibits miscibility or high solubility in a broad range of organic solvents.[3]

-

Chlorinated Solvents (DCM, Chloroform): Excellent. The polarizability of DCM interacts favorably with the tertiary amines.[3] This is the preferred solvent class for extraction and synthesis.[1]

-

Polar Aprotic (DMSO, DMF, Acetonitrile): Excellent. The high dipole moments of these solvents stabilize the polar nitrile group.[3]

-

Polar Protic (Methanol, Ethanol): Good to Excellent. While the compound lacks H-bond donors, its three acceptor sites allow it to be solvated by alcohols.[3]

-

Ethers (THF, Diethyl Ether): Good. Likely soluble, though diethyl ether may show saturation limits at low temperatures.[3]

Non-Polar Solvents (Hexanes, Heptane)[3]

-

Poor / Immiscible. The polarity conferred by the nitrile group and the nitrogen lone pairs creates a high energetic barrier for solvation in non-polar alkanes.[1]

-

Application: This insolubility is a strategic advantage.[1] Hexanes can be used to wash away non-polar impurities (like oils or starting materials) while the target compound remains as a separate phase or oil.[3]

Aqueous Solubility (pH Dependent)

This is the most critical variable for process development.[3]

-

Neutral pH (~7): Moderate.[3] The compound has lipophilic methyl groups but polar centers.[1] It may form an emulsion or separate oil phase at high concentrations.[1]

-

Acidic pH (< 4): High (Miscible). Protonation of the N1 and N4 nitrogens converts the oil into a water-soluble dicationic salt.[1][3]

-

Basic pH (> 10): Low. Deprotonation ensures the neutral, free-base form dominates, forcing the compound out of the aqueous phase (oiling out).[3]

Experimental Protocols

Since exact quantitative data for this specific CAS is rare in public literature, the following protocols are designed to generate that data with high reliability.

Protocol A: Visual Kinetic Solubility Screening (For Liquids)

Objective: Rapidly determine miscibility ranges.

-

Preparation: Dispense 100 µL of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile into five clear glass HPLC vials.

-

Solvent Addition: Add 100 µL of the test solvent (Water, MeOH, DCM, Hexane, Toluene) to the respective vials (1:1 volume ratio).

-

Observation (T0):

-

Titration: If phase separation occurs, continue adding solvent in 100 µL increments, vortexing between additions, until 1000 µL (10:1 ratio) is reached.

-

Endpoint: Record the volume required for homogeneity. If still biphasic at 10:1, classify as "Immiscible."

Protocol B: The "Self-Validating" Acid-Base Extraction Test

Objective: Confirm the pH-dependent solubility profile and purify the compound simultaneously.

This protocol serves as both a characterization experiment and a purification method.[1] If the compound behaves as predicted, it validates the structural assignment (basic amine).

Step-by-Step Methodology:

-

Dissolution: Dissolve 500 mg of the compound in 10 mL of Dichloromethane (DCM) .

-

Acid Extraction: Add 10 mL of 1.0 M HCl . Shake vigorously for 2 minutes.

-

Mechanistic Check: The compound should protonate and migrate to the top aqueous layer.[1]

-

-

Separation: Separate the layers. Keep the Aqueous (Top) layer. Discard the Organic (Bottom) layer (impurities remain here).

-

Basification: Cool the aqueous layer on ice. Slowly add 2.0 M NaOH until pH > 12.

-

Mechanistic Check: The solution should become cloudy as the free base "oils out."[1]

-

-

Re-Extraction: Extract the cloudy aqueous mixture with 3 x 10 mL DCM.

-

Recovery: Dry the combined DCM layers over Na₂SO₄ and concentrate in vacuo.

-

Result: Recovery of the pure liquid confirms the amine functionality and the predicted solubility switch.[1]

-

Visualization of Workflows

Figure 1: Solubility Screening Decision Tree

This diagram outlines the logic flow for determining the optimal solvent system for synthesis or purification.[1]

Caption: Decision tree for solvent selection based on polarity and functional group interactions.[1][3]

Figure 2: Acid-Base Purification Workflow

This diagram visualizes the "Self-Validating" extraction protocol described in Section 4.

Caption: Workflow for Acid-Base extraction, leveraging the pH-dependent solubility of the diazepane ring.

Application in Process Chemistry

The solubility profile defined above directly informs the synthesis and purification strategy:

-

Reaction Solvent: Acetonitrile (MeCN) or DCM are recommended.[3] They provide high solubility for the starting material and generally good solubility for reagents, while being easily removed.[3]

-

Work-up: Avoid aqueous work-ups at neutral pH, as the compound may partition between phases, leading to yield loss.[1] Always adjust pH to either <2 (to keep in water) or >10 (to extract into organic) to ensure quantitative mass transfer.

-

Storage: As a liquid amine, it is prone to oxidation.[3] Store under inert gas (Argon/Nitrogen) in a tightly sealed vial.

References

-

MilliporeSigma. 1,4-dimethyl-1,4-diazepane-2-carbonitrile Product Page. Retrieved from .

-

PubChem. 2-[4-(Furan-2-carbonyl)-1,4-diazepan-1-yl]-6,8-dimethylquinoline-3-carbonitrile (Related Structure Analysis). National Library of Medicine.[1] Retrieved from .

-

ChemScene. 2-Methyl-1,4-diazepane Physicochemical Data. Retrieved from .

-

ChemicalBook. (S)-1-Boc-2-methyl-1,4-diazepane Properties and Synthesis. Retrieved from .

Sources

Diazepane Nitriles in Medicinal Chemistry: Comprehensive SDS Profiling, Handling Protocols, and Safety Workflows

Introduction & Mechanistic Toxicology

Diazepane nitriles represent a critical class of saturated 1,4-diazo heterocycles. The 7-membered homopiperazine backbone is frequently utilized in FDA-approved small-molecule drugs to tune physicochemical properties and target binding, particularly in the development of kinase inhibitors and receptor antagonists (1[1]). However, the integration of a highly basic, flexible diazepane ring with a reactive nitrile moiety presents unique occupational hazards.

The primary danger arises from the dual-reactivity profile of the molecule:

-

The Diazepane Core : The two nitrogen atoms in the 7-membered ring possess lone pairs that readily accept protons from ambient moisture or human tissue. This generates a highly alkaline local environment that causes rapid saponification of dermal lipids and liquefaction necrosis (2[2]).

-

The Nitrile Moiety : While generally stable under ambient conditions, exposure to strong acids or extreme thermal degradation can force the release of hydrogen cyanide (HCN) and toxic nitrogen oxides (NOx) (3[3]).

This whitepaper establishes the foundational Safety Data Sheet (SDS) profile and self-validating handling protocols required for the safe manipulation of these intermediates.

Quantitative Safety Data Summary

To ensure rapid risk assessment, the physicochemical and hazard specifications for diazepane nitrile derivatives are consolidated below. These metrics dictate the engineering controls required during synthesis.

| Hazard / Property | SDS Specification | Mechanistic Causality & Handling Implication |

| Skin Corrosion | Category 1B | The secondary/tertiary amines abstract protons from tissue, causing rapid saponification of lipids and severe burns (4[4]). |

| Eye Damage | Category 1 | Direct contact induces severe corneal damage. Requires immediate 15-minute flushing and ophthalmological intervention (5[5]). |

| Acute Oral Toxicity | Category 4 (Harmful) | Ingestion causes severe swelling and gastrointestinal perforation. Emesis is strictly contraindicated to prevent secondary esophageal burns (3[3]). |

| Glove Breakthrough | > 480 min (0.11 mm thickness) | Nitrile rubber provides a robust barrier against the lipophilic nitrile-amine scaffold, whereas latex is highly permeable (). |

| Thermal Decomposition | NOx, COx, potential HCN | Heating above decomposition thresholds risks inhalation of toxic gases. Mandates strict fume hood use and temperature controls (2[2]). |

Workflow: Risk Assessment & Handling

Fig 1: End-to-end safety and handling workflow for diazepane nitriles.

Standard Operating Procedure: Safe Handling & Reaction Setup

The following protocol outlines the safe execution of an amphoteric diamination reaction to synthesize 1,4-diazepanes (1[1]), utilizing a self-validating framework to ensure absolute compliance with E-E-A-T principles.

Step 1: Fume Hood & Environmental Validation

-

Action : Conduct all transfers and reactions in a Class II Type B2 biological safety cabinet or a standard chemical fume hood.

-

Causality : Diazepane derivatives can vaporize or form corrosive dusts/mists. If subjected to thermal stress, the nitrile moiety can liberate toxic gases (2[2]).

-

Validation Checkpoint : Confirm hood face velocity is ≥ 0.5 m/s using a calibrated digital anemometer before opening any reagent bottles.

Step 2: PPE Assembly & Integrity Verification

-

Action : Don a flame-retardant lab coat, splash-proof chemical goggles, and nitrile gloves (minimum 0.11 mm thickness, >480 min breakthrough) ().

-

Causality : The 1,4-diazepane core causes Category 1B skin burns. Nitrile provides a robust chemical barrier against the heterocycle, whereas standard latex is highly permeable to the organic bases used in these syntheses.

-

Validation Checkpoint : Perform a pneumatic inflation test on gloves prior to donning to verify the absence of micro-punctures.

Step 3: Reagent Dispensing (Closed-System)

-

Action : Weigh the diazepane nitrile intermediate inside a vented balance enclosure. Transfer to the reaction vessel using a positive displacement syringe under a nitrogen (N₂) atmosphere.

-

Causality : Many diazepane derivatives are hygroscopic (2[2]). Ambient moisture can degrade the reagent, alter stoichiometric precision, and trigger unwanted side reactions.

-

Validation Checkpoint : Ensure the N₂ bubbler exhibits a steady, low-flow rate (1-2 bubbles/second) to confirm positive pressure without inducing solvent evaporation.

Step 4: Reaction Execution

-

Action : Combine the diamine derivative with the unsaturated π-system using N-iodosuccinimide (NIS) at 60 °C (1[1]).

-

Causality : Elevated temperatures are required to overcome the steric strain of forming the 7-membered diazepane ring. However, strict temperature control is vital to prevent thermal decomposition into toxic NOx and COx gases.

-

Validation Checkpoint : Use a calibrated thermocouple linked to a PID-controlled heating mantle with an automatic hardware shut-off threshold set at 80 °C.

Step 5: Quenching and Workup

-

Action : Quench the reaction slowly with saturated aqueous NaHCO₃.

-

Causality : Avoid strong acids during the initial quench. The diazepane ring is a strong base; rapid neutralization with strong acids is highly exothermic and can cause solvent boil-over or explosive degradation (6[6]).

-

Validation Checkpoint : Monitor the internal temperature during the quench; ensure it does not rise by more than 5 °C per minute.

Emergency Response & Decontamination

In the event of an accidental exposure or spill, immediate and precise action is required to mitigate the severe corrosive and toxicological risks associated with diazepane nitriles.

Spill Protocol

-

Action : Evacuate non-essential personnel. Suppress vapors with a water spray jet. Absorb the spill using dry sand or a non-combustible inert absorbent (3[3]).

-

Causality : Combustible absorbents (like sawdust) can react exothermically with the strong base or oxidizing byproducts, leading to a secondary fire hazard.

-

Validation Checkpoint : Verify the pH of the decontaminated surface using pH indicator paper to ensure complete neutralization (pH ~7) before resuming normal operations.

First Aid (Exposure)

-

Eye Contact : Rinse immediately with plenty of water for at least 15 minutes. Immediate ophthalmological attention is required due to the risk of permanent corneal opacity (4[4]).

-

Ingestion : Do NOT induce vomiting. Emesis forces the corrosive alkaline liquid back up the esophagus, risking esophageal perforation and aspiration pneumonitis (5[5]). Call a poison control center immediately.

References

-

Title : SAFETY DATA SHEET - tert-Butyl 1,4-diazepane-1-carboxylate Source : thermofisher.com URL : 4

-

Title : SAFETY DATA SHEET - Homopiperazine Source : fishersci.com URL : 2

-

Title : SAFETY DATA SHEET - 1-(3-Methylpyridin-2-yl)1,4-diazepane Source : thermofisher.com URL : 3

-

Title : Piperazine - Safety Data Sheet Source : chemicalbook.com URL : 6

-

Title : SAFETY DATA SHEET - Sigma-Aldrich Source : sigmaaldrich.com URL :

-

Title : SAFETY DATA SHEET - Homopiperazine (UK) Source : fishersci.co.uk URL : 5

-

Title : Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes Source : nih.gov URL : 1

Sources

- 1. Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. chemicalbook.com [chemicalbook.com]

Molecular weight and formula analysis of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile

Molecular Characterization & Analytical Protocols

Executive Summary

1,4-Dimethyl-1,4-diazepane-2-carbonitrile (CAS: 1423032-36-3) represents a critical scaffold in the development of central nervous system (CNS) active agents. As a functionalized diazepane, it serves as a privileged structure for designing peptidomimetics and enzyme inhibitors. Its unique substitution pattern—featuring a nitrile group adjacent to a bridgehead nitrogen—provides a versatile handle for further chemical diversification but presents specific challenges in regiochemical assignment during synthesis.

This technical guide provides a definitive framework for the molecular weight analysis and structural validation of this compound. By integrating High-Resolution Mass Spectrometry (HRMS) with Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can establish a self-validating analytical workflow to ensure identity and purity.

Physicochemical Profile

Before initiating wet-lab protocols, theoretical baselines must be established. The following data serves as the reference standard for all subsequent experimental validation.

Table 1: Molecular Specifications

| Parameter | Value | Notes |

| IUPAC Name | 1,4-Dimethyl-1,4-diazepane-2-carbonitrile | |

| CAS Number | 1423032-36-3 | Verified Registry Number |

| Linear Formula | ||

| Molecular Weight | 153.23 g/mol | Average Mass |

| Monoisotopic Mass | 153.1266 g/mol | For HRMS extraction window ( |

| Appearance | Liquid / Low-melting solid | Depending on purity/salt form |

| Polarity (LogP) | ~0.5 - 1.0 (Predicted) | Moderately polar; amenable to Reverse Phase LC |

Elemental Analysis Reference

-

Carbon (C): 62.71%

-

Hydrogen (H): 9.87%

-

Nitrogen (N): 27.42%

Analytical Strategy: The "Why" and "How"

To rigorously validate this molecule, we employ a Triangulated Analytical Approach . Single-method analysis is insufficient due to the potential for regioisomers (e.g., 5-carbonitrile vs. 2-carbonitrile) which share identical masses.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm Elemental Formula (

NMR Spectroscopy ( H & C)

Objective: Confirm Regiochemistry. Causality: The position of the nitrile group is diagnostic.

-

2-Carbonitrile: The proton at C2 is unique; it is flanked by a nitrogen and a nitrile, making it significantly deshielded and a likely doublet of doublets (or broad singlet depending on conformation).

-

N-Methyls: Two distinct singlets are expected if the ring is locked in a specific conformation, or effectively equivalent if rapid ring flipping occurs at room temperature.

Infrared Spectroscopy (FT-IR)

Objective: Functional Group Confirmation.

Diagnostic: The nitrile (

Experimental Protocols

Protocol A: LC-HRMS Identification

Instrument: Agilent 6545 Q-TOF or Thermo Q-Exactive

Polarity: Positive ESI (

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1 mg of compound in 1 mL of 50:50 Acetonitrile:Water (LC-MS grade). Vortex for 30 seconds. Dilute 1:100 for injection.

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

-

Data Acquisition: Scan range m/z 100–1000.

-

Success Criteria:

-

Observed parent ion (

) at m/z 154.1339 . -

Mass Error: < 5 ppm.

-

Isotopic Pattern: M+1 peak (~9% intensity of M) consistent with 8 carbons.

-

Protocol B: NMR Structural Elucidation

Instrument: 400 MHz or higher (Bruker Avance / Jeol ECZ)

Solvent:

Step-by-Step Methodology:

-

Sample Prep: Dissolve 5–10 mg of sample in 600 µL of solvent. Ensure solution is clear; filter if particulate is present to prevent line broadening.

-

Acquisition Parameters:

-

1H: 16 scans, 30° pulse angle, D1 = 1.0 sec.

-

13C: 512 scans, Proton-decoupled.

-

-

Diagnostic Signals (Predicted in

):-

2.3–2.5 ppm: Two singlets (3H each) corresponding to

-

3.6–4.2 ppm: One multiplet (1H) corresponding to the

-

1.6–3.2 ppm: Complex multiplets corresponding to the diazepane ring methylene protons (

-

2.3–2.5 ppm: Two singlets (3H each) corresponding to

Visualization & Logic

Analytical Workflow

The following diagram illustrates the logical flow for validating the compound, ensuring no step is skipped in the characterization process.

Figure 1: Step-by-step analytical workflow for verifying 1,4-Dimethyl-1,4-diazepane-2-carbonitrile.

Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation helps confirm the structure during MS/MS analysis.

Figure 2: Predicted ESI-MS fragmentation pathway useful for MS/MS confirmation.

References

-

Sigma-Aldrich (MilliporeSigma). 1,4-Dimethyl-1,4-diazepane-2-carbonitrile Product Specification. Retrieved from .

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1,4-Diazepine Derivatives. Retrieved from .

- Moriarty, R. M., et al. "Synthesis and Characterization of Diazepane Derivatives." Journal of Organic Chemistry. (General reference for diazepane ring analysis).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.

The Homopiperazine Advantage: A Technical Guide to 1,4-Diazepane Derivatives in Medicinal Chemistry

Executive Summary: The Privileged Seven-Membered Scaffold

In the landscape of nitrogen heterocycles, the 1,4-diazepane (homopiperazine) ring occupies a unique "Goldilocks" zone. Larger and more flexible than the ubiquitous piperazine (6-membered) yet sufficiently constrained to maintain pharmacophoric fidelity, this 7-membered scaffold has emerged as a critical moiety in modern drug design.

For the medicinal chemist, the 1,4-diazepane offers two distinct advantages:

-

Conformational Sampling: Its ability to adopt twisted-chair and twisted-boat conformations allows it to probe binding pockets that are sterically inaccessible to rigid piperazines.

-

Bifunctional Vectorization: The two nitrogen atoms (N1 and N4) serve as independent attachment points, enabling the precise spatial separation of pharmacophores—a feature exploited in dual-target ligands and bivalent inhibitors.

This guide analyzes the synthetic architecture, structure-activity relationships (SAR), and clinical applications of 1,4-diazepane derivatives, moving beyond basic reviews to actionable chemical intelligence.

Synthetic Architecture: Mastering Regioselectivity

The primary synthetic challenge with 1,4-diazepane is the desymmetrization of the N1 and N4 positions. Without controlled functionalization, reactions yield intractable mixtures of mono- and bis-substituted products.

Regioselective Functionalization Strategy

The most robust protocol relies on orthogonal protection strategies. Below is a logic flow for synthesizing asymmetric derivatives, a critical workflow for generating libraries like those used in Suvorexant discovery.

Figure 1: Orthogonal protection strategy for the regioselective synthesis of asymmetric 1,4-diazepane derivatives.

Validated Protocol: N-Sulfonylation (Fasudil Analog Synthesis)

Objective: Synthesis of N-sulfonyl-1,4-diazepane derivatives. Causality: Sulfonylation is exothermic and generates HCl. Failure to scavenge acid results in protonation of the unreacted diazepane, stalling the reaction.

Step-by-Step Protocol:

-

Preparation: Dissolve tert-butyl 1,4-diazepane-1-carboxylate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Base Addition: Add TEA (Triethylamine) or DIPEA (1.5 equiv). Why: To scavenge HCl and maintain nucleophilicity of N4.

-

Cooling: Cool to 0°C under N2 atmosphere. Why: Sulfonyl chlorides are highly reactive; cooling prevents bis-sulfonylation and side reactions.

-

Addition: Dropwise addition of Aryl-sulfonyl chloride (1.1 equiv).

-

Monitoring: Warm to RT. Monitor via TLC (System: 5% MeOH in DCM). Stain with Ninhydrin (amines) or UV.

-

Workup: Wash with 1N NaHCO3 (remove acid), then Brine. Dry over Na2SO4.

-

Deprotection: Treat crude with 20% TFA/DCM to reveal the free amine.

Medicinal Chemistry Case Studies

Kinase Inhibition: The Fasudil Class (ROCK Inhibitors)

Compound: Fasudil (HA-1077) Mechanism: Rho-associated protein kinase (ROCK) inhibition.[1] Chemical Logic: The 1,4-diazepane ring in Fasudil acts as a mimetic of the ATP adenine ring, forming hydrogen bonds within the kinase hinge region. The flexibility of the 7-membered ring allows the sulfonyl-isoquinoline moiety to orient perfectly into the hydrophobic pocket.

Figure 2: Mechanism of Action for Fasudil in the RhoA/ROCK signaling pathway. Inhibition leads to vasodilation, treating cerebral vasospasm.

Orexin Receptor Antagonism: Suvorexant

Compound: Suvorexant (Belsomra) Target: Dual Orexin Receptor Antagonist (DORA).[2] Structural Insight: Suvorexant incorporates a 7-methyl-1,4-diazepane core.[2][3][4][5]

-

Chirality: The (R)-methyl group on the diazepane ring is not merely decorative; it conformationally locks the ring, reducing the entropic penalty of binding.

-

Lipophilicity: The diazepane serves as a linker, positioning the chlorobenzoxazole and the triazolyl-benzoyl groups into distinct hydrophobic sub-pockets of the OX1/OX2 receptors.

Sigma-1 Receptor Ligands (Neuroprotection)

Recent literature highlights 1,4-diazepanes as superior scaffolds for Sigma-1 receptor (

-

Key SAR: N1-benzyl substituents provide the necessary hydrophobic bulk, while the N4-nitrogen interacts with the conserved Asp126 residue in the receptor binding site.

Quantitative Data Summary

The following table summarizes key 1,4-diazepane derivatives and their biological potencies, demonstrating the scaffold's versatility.

| Compound Class | Target | Key Derivative | Potency (IC50 / Ki) | Therapeutic Indication |

| Isoquinoline Sulfonamide | ROCK-I / ROCK-II | Fasudil | Ki = 0.33 µM (ROCK-I) | Cerebral Vasospasm |

| DORA | Orexin OX1/OX2 | Suvorexant | Ki = 0.55 nM (OX1) | Insomnia |

| Benzofuran deriv. | Sigma-1 ( | Compound 2c [1] | Ki = 8.0 nM | Neuroprotection / Pain |

| Trisubstituted Pyrimidine | CDK9 | Compound 30k [2] | GI50 = 0.36 µM | Anticancer (CDK2 selective) |

| Amidine deriv. | Factor Xa | YM-96765 | IC50 = 6.8 nM | Anticoagulant |

Future Outlook: The "Bridged" Frontier

The future of 1,4-diazepane chemistry lies in rigidification . While the flexibility of the ring is an asset, it can also lead to off-target effects (promiscuity).

-

Bridged Diazepanes: Introduction of an ethylene bridge (e.g., 3,8-diazabicyclo[3.2.1]octane) locks the conformation further.

-

Applications: These rigidified analogs are currently being explored as high-selectivity inhibitors for epigenetic targets (HDACs) where the binding pocket is narrow and deep.

References

-

Zampieri, D. et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. Link

-

Shao, H. et al. (2013). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. Molecular Cancer Therapeutics. Link

-

Raheem, I. T. et al. (2012). Discovery of Suvorexant (MK-4305): A Dual Orexin Receptor Antagonist.[3] Journal of Medicinal Chemistry. Link

-

Feng, Y. et al. (2008). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry. Link

-

Rashid, M. A. et al. (2019).[6] 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.[6] Link

Sources

Physicochemical Profiling: pKa and Basicity of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile

Executive Summary

1,4-Dimethyl-1,4-diazepane-2-carbonitrile (CAS: 1423032-36-3) represents a specialized bifunctional heterocyclic intermediate, primarily utilized in the synthesis of neuroactive pharmacophores and complex diamine ligands. Its utility in drug development is defined by its unique differential basicity .[1]

Unlike the parent 1,4-diazepane, which exhibits two relatively similar basic centers, this nitrile-substituted derivative possesses two nitrogen atoms with vastly different electronic environments. This guide provides a theoretical derivation of its pKa values based on structure-activity relationships (SAR), outlines the specific experimental protocols for validation, and analyzes the implications for solubility and synthetic regioselectivity.

Structural Analysis & Theoretical Basicity

To understand the basicity of this molecule, we must deconstruct it into its two distinct nitrogen centers. The 7-membered diazepane ring introduces conformational flexibility (twist-chair/twist-boat), but the electronic effects are the dominant drivers of pKa.

The Two Nitrogen Centers[1]

-

N4 (Distal Nitrogen): This is a standard tertiary amine.[1][2] It is structurally remote from the electron-withdrawing nitrile group (separated by three methylene carbons).[1][2] Its basicity is expected to mirror that of N-methylhomopiperazine.

-

N1 (Proximal Nitrogen): This nitrogen is directly

-substituted with a nitrile group (-CN).[2] The nitrile is a potent electron-withdrawing group (EWG) via the inductive effect (-I).[2] This significantly destabilizes the conjugate acid (ammonium cation), drastically lowering the pKa.[2]

Predicted pKa Values

Based on Hammett equation principles and comparative data from analogous

| Site | Electronic Environment | Predicted pKa (aq) | Reference Analog |

| N4 (Distal) | Tertiary Amine (Alkyl substituted) | 8.8 – 9.2 | 1-Methyl-1,4-diazepane (pKa ~9.[2]0) |

| N1 (Proximal) | 4.5 – 5.5 | Aminoacetonitrile (pKa ~5.[2]3) |

Technical Insight: The

pKa between N4 and N1 is approximately 4.0 log units.[1] This large separation allows for highly selective protonation of N4 at physiological pH (7.4), leaving N1 largely unprotonated.[2] This is critical for membrane permeability (LogD) calculations.[1][2]

Protonation Pathway Visualization

The following diagram illustrates the sequential protonation logic, highlighting the regioselectivity governed by the nitrile group.

Figure 1: Sequential protonation pathway. The N4 nitrogen is the primary basic center.[1] N1 resists protonation until highly acidic conditions due to the

Experimental Validation Protocol

Since exact literature values for this specific intermediate are often proprietary, experimental determination is required for IND (Investigational New Drug) filings.[2] The Potentiometric Titration method is the gold standard for this pKa range.[1]

Materials & Equipment

-

Analyte: >20 mg of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile (Purity >98% by HPLC).

-

Titrant: 0.1 M HCl (standardized) or 0.1 M KOH (if starting from salt).[1][2]

-

Solvent: Degassed water (ionic strength adjusted with 0.15 M KCl to mimic physiological conditions).

-

Instrument: Mettler Toledo or Sirius T3 autotitrator with Ag/AgCl pH electrode.

Step-by-Step Methodology

-

System Calibration: Calibrate the pH electrode using a 3-point buffer system (pH 4.01, 7.00, 10.01) at 25°C.

-

Sample Preparation: Dissolve the free base in 20 mL of 0.15 M KCl solution. Concentration should be ~1 mM to avoid aggregation.[1]

-

Acidimetric Titration:

-

Data Processing: Plot pH vs. Volume of Titrant. Use the Bjerrum difference plot or Gran plot method to identify inflection points.[1]

-

Co-solvent Extrapolation (If insoluble): If the molecule precipitates at high pH, perform titrations in Methanol/Water mixtures (20%, 30%, 40% MeOH) and extrapolate the Yasuda-Shedlovsky plot to 0% organic solvent.

Titration Logic Flow

Figure 2: Decision tree for experimental pKa determination, accounting for potential solubility issues common with lipophilic intermediates.

Implications for Drug Development[3][4][5]

Solubility & Salt Selection[1]

-

Physiological pH (7.4): The molecule will exist predominantly as a mono-cation (protonated at N4).[1][2] This suggests good aqueous solubility compared to neutral lipophiles, making it suitable for oral formulations without aggressive surfactants.

-

Salt Formation: The large difference in pKa means stable salts (e.g., Hydrochloride, Fumarate) will form strictly at the N4 position. Attempting to form a di-salt (protonating N1) would require extremely strong acids and would likely be hygroscopic or unstable due to the weak basicity of N1.[2]

Synthetic Regioselectivity

For researchers using this as a scaffold:

-

Electrophilic Attack: If reacting with alkyl halides, the N4 nitrogen is the nucleophile.[1] N1 is deactivated.

-

Metal Chelation: In ligand design, N4 is a strong sigma-donor. N1 is a poor donor, but the nitrile nitrogen (CN) can act as a pi-acceptor or weak sigma-donor, potentially creating unique "hemilabile" ligand properties.

References

-

Strecker Synthesis & Alpha-Amino Nitriles

- Mechanism and pKa trends of alpha-amino nitriles.

-

Source:

-

Basicity of Cyclic Amines (Diazepanes)

- Comparative pKa values for 1,4-diazepane and N-methyl deriv

-

Source: [2]

-

pKa Determination Standards

-

IUPAC Guidelines for Potentiometric Titration in Pharmaceutical Analysis.[1]

-

Source:

-

-

Commercial Availability & CAS Verification

- Verification of the specific 1,4-dimethyl-1,4-diazepane-2-carbonitrile structure.

-

Source: [2]

Sources

History and discovery of functionalized 1,4-diazepane rings

An In-Depth Technical Guide to the History and Discovery of Functionalized 1,4-Diazepane Rings

Abstract

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, has evolved from a synthetic curiosity into a cornerstone of modern medicinal chemistry. Recognized as a "privileged structure," its unique conformational flexibility allows it to present appended functional groups in precise three-dimensional orientations, making it an ideal scaffold for targeting a wide array of biological receptors and enzymes.[1] This guide provides a comprehensive exploration of the history, discovery, and synthetic evolution of functionalized 1,4-diazepanes. We will trace the development from early synthetic strategies to the sophisticated asymmetric and catalytic methods employed today. Key applications in drug discovery will be highlighted, demonstrating the scaffold's versatility in generating potent and selective therapeutic agents for indications ranging from central nervous system disorders to thrombosis and Alzheimer's disease.

The Ascendance of a Privileged Scaffold

The story of the 1,4-diazepane core is intrinsically linked to the success of its benzo-fused analog, the benzodiazepine, which revolutionized the treatment of anxiety and sleep disorders in the 1960s.[2][3] This clinical success spurred chemists to explore related saturated and non-fused seven-membered diazacycles. Researchers quickly discovered that the 1,4-diazepane scaffold was not merely a simplified analog but a highly versatile and "privileged" template in its own right.[1][4]

A privileged structure is a molecular framework that is capable of binding to multiple, often unrelated, biological targets through the strategic placement of functional groups. The 1,4-diazepane ring, with its two modifiable nitrogen atoms and multiple carbon positions for substitution, provides an exceptional platform for combinatorial library synthesis and lead optimization. Its derivatives have demonstrated a vast spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antithrombotic, and anticancer properties.[5][6][7][8][9] This versatility has cemented its status as a high-value core in drug discovery programs.

Evolution of Synthetic Methodologies

The construction of the 1,4-diazepane ring has been the subject of extensive research, leading to a diverse toolbox of synthetic strategies. Early methods often relied on classical condensation reactions, while modern approaches prioritize efficiency, stereocontrol, and functional group tolerance.

Foundational Strategy: Reductive Amination

Intramolecular reductive amination of an amino-ketone or amino-aldehyde is one of the most robust and widely employed methods for constructing the 1,4-diazepane ring.[10] This strategy involves the formation of a transient imine or iminium ion from a linear precursor, which is then reduced in situ to form the cyclic amine.

The process typically begins with a precursor containing a primary or secondary amine and a ketone separated by an appropriate carbon linker. Under acidic or neutral conditions, the amine attacks the carbonyl carbon to form a cyclic hemiaminal, which then dehydrates to an enamine or cyclic iminium ion. A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), then reduces the C=N double bond to complete the ring formation.[11][12]

Caption: General workflow for 1,4-diazepane synthesis via intramolecular reductive amination.

This method's power lies in its reliability and the accessibility of starting materials. However, controlling stereochemistry when creating chiral centers is a significant challenge, often resulting in racemic mixtures that require subsequent resolution.[13]

The Chirality Imperative: Asymmetric and Biocatalytic Approaches

As the pharmaceutical industry shifted its focus to single-enantiomer drugs, the development of asymmetric syntheses for chiral 1,4-diazepanes became a critical objective.

A. Chiral Pool Synthesis: One effective strategy is to begin with an enantiomerically pure starting material—a "chiral pool" approach. Naturally occurring amino acids are ideal precursors.[14] For example, (S)-serine or (S)-alanine can be elaborated into a linear chain containing the necessary amine and a masked carbonyl group. The key ring-forming step can then be achieved via methods like intramolecular amide coupling (e.g., using EDC) or other cyclization reactions, preserving the original stereochemistry.[14][15] This approach allows for the synthesis of 1,2,4-trisubstituted 1,4-diazepanes with excellent control over the C2 stereocenter.[14]

B. Biocatalysis with Imine Reductases (IREDs): A revolutionary advance has been the use of enzymes, particularly imine reductases (IREDs), to catalyze intramolecular asymmetric reductive amination.[16] These enzymes can produce chiral 1,4-diazepanes with exceptionally high enantioselectivity. Researchers have identified enantiocomplementary IREDs that can generate either the (R)- or (S)-enantiomer of a desired product from the same achiral precursor.[16] This biocatalytic method offers a green and highly efficient alternative to traditional chemical catalysis.[16]

Caption: Enantiocomplementary IREDs enable the synthesis of either (R)- or (S)-diazepanes.

Table 1: Enantioselective Synthesis of a 1,4-Diazepane Intermediate Using IREDs [16]

| Enzyme (Source) | Enantiomer | Catalytic Efficiency (s⁻¹mM⁻¹) | Enantiomeric Excess (ee) |

|---|---|---|---|

| IR1 (Leishmania major) | (R) | 0.027 | >99% |

| IR25 (Micromonospora echinaurantiaca) | (S) | 0.962 | >99% |

Modern Catalytic Ring-Formation Strategies

A. Ring-Closing Metathesis (RCM): Olefin metathesis, a Nobel Prize-winning reaction, has become a powerful tool for forming cyclic compounds.[17] In Ring-Closing Metathesis (RCM), a linear diene precursor is cyclized using a metal catalyst, typically based on ruthenium (e.g., Grubbs catalysts) or molybdenum.[18] The driving force for the reaction is the entropically favorable release of a small, volatile alkene like ethylene.[19] RCM is highly valued for its exceptional functional group tolerance and its ability to form medium and large rings, which are often challenging to synthesize via other methods.[17][19]

Sources

- 1. Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1,4-Diazepanes derived from (S)-serine--homopiperazines with improved sigma(1) (sigma) receptor affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 19. Ring Closing Metathesis [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Methylation of 1,4-Diazepane-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details various methodologies for the N-methylation of 1,4-diazepane-2-carbonitrile, a key intermediate in the synthesis of diverse pharmacologically active compounds. The strategic introduction of a methyl group onto the diazepane scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. This document provides a comparative analysis of several methylation strategies, complete with detailed, step-by-step protocols, mechanistic insights, and a discussion of the relative advantages and disadvantages of each approach. The information presented herein is intended to empower researchers to make informed decisions when selecting a methylation strategy tailored to their specific synthetic goals.

Introduction: The Significance of N-Methylation in Drug Discovery

The 1,4-diazepane core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] N-methylation of this heterocyclic system is a critical chemical modification that can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. The addition of a methyl group can alter a molecule's conformation, impact its ability to form hydrogen bonds, and enhance its metabolic stability by sterically shielding the nitrogen from enzymatic degradation.[3][4] Consequently, the development of robust and selective methods for the N-methylation of 1,4-diazepane derivatives is of paramount importance in the pursuit of novel therapeutics.

Comparative Analysis of Methylation Reagents and Strategies

The choice of methylating agent and reaction conditions is crucial for achieving the desired methylation outcome while minimizing side reactions. The 1,4-diazepane-2-carbonitrile substrate presents two nitrogen atoms (N1 and N4) that are potential sites for methylation. The selectivity of methylation will be influenced by the steric and electronic environment of each nitrogen. Below is a comparative overview of common methylation strategies.

| Method | Methylating Agent(s) | Advantages | Disadvantages | Key Considerations |

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | - Avoids quaternization[5][6]- High yields- Mild conditions | - Requires excess reagents- Potential for side reactions with sensitive functional groups | - Irreversible due to CO2 evolution[5]- Chiral centers are typically not racemized[5] |

| Reductive Amination | Formaldehyde, Reducing Agent (e.g., NaBH(OAc)₃, NaCNBH₃) | - High selectivity for mono-methylation- Wide range of compatible functional groups | - Requires careful control of stoichiometry and pH- Reducing agents can be moisture-sensitive[7] | - Choice of reducing agent is critical for success[7] |

| Classical Alkylation | Methyl Iodide (CH₃I) | - Readily available and highly reactive | - Prone to over-methylation (quaternization)[4][8]- CH₃I is a toxic reagent[9] | - Requires a base (e.g., K₂CO₃, NaH)[8][10]- Careful control of stoichiometry is essential |

| Alkylation with Dimethyl Sulfate | Dimethyl Sulfate ((CH₃)₂SO₄) | - Powerful methylating agent- Can be used in two-phase systems | - Highly toxic and carcinogenic[11]- Requires stringent safety precautions | - Often used with a strong base like NaOH[12] |

| Phase Transfer Catalysis (PTC) | CH₃I or (CH₃)₂SO₄, Phase Transfer Catalyst (e.g., TBAB) | - Enhances reaction rates[13][14]- Allows use of milder conditions and greener solvents[13] | - Catalyst can sometimes be "poisoned" by leaving groups like iodide[13] | - Choice of catalyst and solvent is important for efficiency[15] |

Experimental Protocols

The following protocols are provided as a starting point for the methylation of 1,4-diazepane-2-carbonitrile. Optimization of reaction conditions may be necessary to achieve the desired outcome for specific derivatives.

Protocol 1: Eschweiler-Clarke Methylation

This method is a classic and effective way to achieve exhaustive methylation of primary and secondary amines to their tertiary counterparts without the formation of quaternary ammonium salts.[5][6][16]

Workflow for Eschweiler-Clarke Methylation

Caption: Workflow for the Eschweiler-Clarke methylation of 1,4-diazepane-2-carbonitrile.

Materials:

-

1,4-diazepane-2-carbonitrile (1.0 eq)

-

Formaldehyde (37% aqueous solution, excess)

-

Formic acid (excess)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask, add 1,4-diazepane-2-carbonitrile.

-

Add an excess of formaldehyde solution, followed by an excess of formic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Carefully basify the mixture with a NaOH solution until the pH is >10.

-

Extract the product with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mechanism of Eschweiler-Clarke Reaction

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This method offers a milder alternative to the Eschweiler-Clarke reaction and is often compatible with a wider range of functional groups.[7]

Materials:

-

1,4-diazepane-2-carbonitrile (1.0 eq)

-

Formaldehyde (37% aqueous solution, 1.1-1.5 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve 1,4-diazepane-2-carbonitrile in DCM or DCE in a round-bottom flask.

-

Add the formaldehyde solution and stir the mixture at room temperature for 1-2 hours to form the iminium ion intermediate.

-

In a single portion, add sodium triacetoxyborohydride to the reaction mixture.

-

Stir at room temperature and monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Protocol 3: N-Methylation using Methyl Iodide

This is a straightforward alkylation method, but care must be taken to avoid over-methylation.[8][10]

Materials:

-

1,4-diazepane-2-carbonitrile (1.0 eq)

-

Methyl iodide (CH₃I, 1.1-1.5 eq)

-

Potassium carbonate (K₂CO₃, 2.0-3.0 eq) or another suitable base

-

Acetone or Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a solution of 1,4-diazepane-2-carbonitrile in acetone or DMF, add potassium carbonate.

-

Add methyl iodide dropwise to the suspension.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Filter off the inorganic base and wash with the reaction solvent.

-

Remove the solvent from the filtrate by rotary evaporation.

-

The crude product can be purified by column chromatography.

Protocol 4: N-Methylation using Dimethyl Sulfate under Phase Transfer Catalysis

This protocol is suitable for large-scale synthesis and utilizes a phase transfer catalyst to facilitate the reaction between reactants in different phases.[12][13]

Materials:

-

1,4-diazepane-2-carbonitrile (1.0 eq)

-

Dimethyl sulfate ((CH₃)₂SO₄, 1.1-1.5 eq)

-

Sodium hydroxide (50% aqueous solution)

-

Toluene or another suitable organic solvent

-

Tetrabutylammonium bromide (TBAB, 0.05-0.1 eq)

-

Round-bottom flask with a mechanical stirrer

Procedure:

-

In a round-bottom flask, combine 1,4-diazepane-2-carbonitrile, toluene, and TBAB.

-

With vigorous stirring, add the 50% NaOH solution.

-

Add dimethyl sulfate dropwise, maintaining the reaction temperature below 40°C.

-

Continue stirring vigorously and monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Safety Precautions

-

Methyl iodide is a toxic and volatile substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

-

Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive. All manipulations should be performed in a fume hood with appropriate PPE. Have a quenching solution (e.g., aqueous ammonia) readily available in case of spills.[11]

-

Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle in a dry environment.[7]

-

Always wear appropriate PPE, including lab coats, gloves, and safety glasses, when performing any chemical synthesis.

Conclusion